

3,4-Dihydroxy-2-pentanone molecular structure and formula

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Compound of Interest

Compound Name: 3,4-Dihydroxy-2-pentanone

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In-Depth Technical Guide to 3,4-Dihydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-pentanone (also known as 1,5-dideoxy-D-xylulose) is a polyhydroxylated ketone with the molecular formula $C_5H_{10}O_3$.^[1] As a chiral molecule, it exists in various stereoisomeric forms, which are critical for its potential applications.^[2] This compound and its derivatives are of significant interest in various fields, from serving as chiral building blocks in pharmaceutical synthesis to playing roles in biochemical pathways and plant immunology.^[2] This guide provides a comprehensive overview of its molecular structure, properties, and relevant experimental contexts.

Molecular Structure and Properties

3,4-Dihydroxy-2-pentanone is a five-carbon chain with a ketone group at the second carbon and hydroxyl groups at the third and fourth carbons. The presence of two stereocenters (at C3 and C4) gives rise to four possible stereoisomers.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3,4-Dihydroxy-2-pentanone** and its closely related, biologically active methylated derivative.

Property	3,4-Dihydroxy-2-pentanone	3,4-Dihydroxy-3-methyl-2-pentanone
Molecular Formula	C ₅ H ₁₀ O ₃ [1] [3]	C ₆ H ₁₂ O ₃ [4]
Molecular Weight	118.13 g/mol [3] [5]	132.16 g/mol [4]
IUPAC Name	3,4-dihydroxypentan-2-one [1] [3]	(3R,4S)-3,4-dihydroxy-3-methylpentan-2-one [4]
Synonyms	1,5-Dideoxy-D-xylulose	-
CAS Number	101420-60-4 [1]	-
Hydrogen Bond Donors	2	2 [4]
Hydrogen Bond Acceptors	3	3 [4]
Rotatable Bonds	2	2 [4]

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for **3,4-Dihydroxy-2-pentanone** is limited. However, standard analytical techniques can be used for its characterization. Below are the expected spectroscopic features and data for related compounds.

Technique	Feature	Expected Observations for 3,4-Dihydroxy-2-pentanone	Data for Related Compounds
¹ H NMR	Chemical Shifts (δ)	Signals corresponding to methyl protons (C1 and C5), methine protons (C3 and C4), and hydroxyl protons.	A methylated derivative shows ¹³ C NMR signals at 25.81 (C-1), 22.02 (C-6), and 17.05 (C-5). [6]
¹³ C NMR	Chemical Shifts (δ)	A signal for the carbonyl carbon (C2), signals for the hydroxyl-bearing carbons (C3 and C4), and signals for the methyl carbons (C1 and C5).	
IR Spectroscopy	Absorption Bands (cm^{-1})	A strong, sharp peak for the C=O stretch (around 1715 cm^{-1}) and a broad band for the O-H stretch (around 3400 cm^{-1}).	
Mass Spectrometry	m/z	The molecular ion peak $[\text{M}]^+$ at approximately 118.06, with fragmentation patterns corresponding to the loss of water, methyl, and acetyl groups.	
Chiral GLC	Retention Time	Separation of enantiomers and diastereomers.	Used for establishing the optical purity of (3R,4R)-3,4-

dihydroxypentan-2-one.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3,4-Dihydroxy-2-pentanone** are not widely published. However, procedures for related compounds and specific stereoisomers can be adapted.

Protocol: Kinetic Resolution of (\pm)-3,4-dihydroxypentan-2-one

This protocol is based on the kinetic resolution of 1,2-diols and would be applicable for separating the stereoisomers of **3,4-dihydroxy-2-pentanone**.

1. Objective: To separate the enantiomers of a specific diastereomer of **3,4-dihydroxy-2-pentanone** through catalytic asymmetric silylation.

2. Materials:

- Racemic 3,4-dihydroxypentan-2-one
- Asymmetric catalyst (e.g., a chiral peptide-based silylating agent)
- Silylating agent (e.g., a chlorosilane)
- Anhydrous, non-polar solvent (e.g., dichloromethane)
- Quenching solution (e.g., saturated aqueous sodium bicarbonate)
- Drying agent (e.g., anhydrous magnesium sulfate)

3. Procedure:

- Dissolve the racemic **3,4-dihydroxy-2-pentanone** and the chiral catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to the desired temperature (e.g., -50°C).

- Slowly add the silylating agent to the reaction mixture.
- Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or chiral gas-liquid chromatography).
- Once the desired conversion is reached (typically around 50%), quench the reaction by adding the quenching solution.
- Separate the organic and aqueous layers.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
- Purify the resulting mixture of the silylated product and the unreacted diol using silica gel chromatography.

4. Analysis:

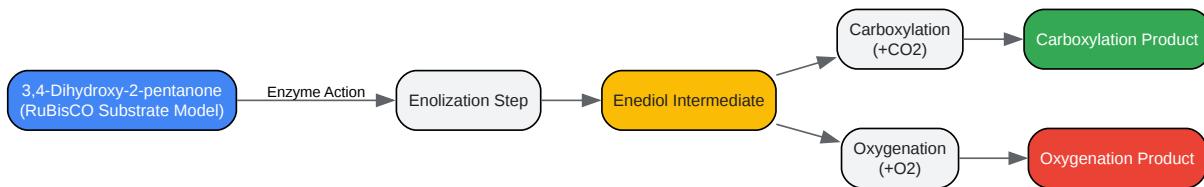
- The enantiomeric excess of the unreacted diol and the silylated product can be determined by chiral Gas-Liquid Chromatography (GLC).

Biological and Chemical Significance

While research on **3,4-Dihydroxy-2-pentanone** itself is limited, its structure is relevant to several areas of study.

Use as a Model Substrate for RuBisCO

3,4-Dihydroxy-2-pentanone has been used as a model substrate in computational studies to investigate the molecular reaction mechanism of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation. These studies model the enolization, carboxylation, and oxygenation steps at the enzyme's active site.

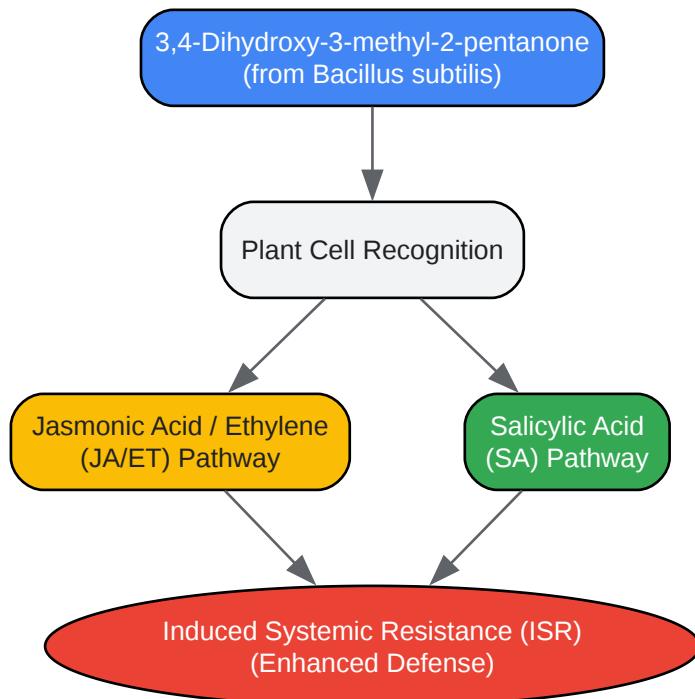


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Caption: Modeled reaction pathway of RuBisCO using **3,4-Dihydroxy-2-pentanone**.

Relevance to Plant Immunity

A closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone, is a natural elicitor produced by the plant growth-promoting rhizobacterium *Bacillus subtilis*. This molecule has been shown to induce systemic resistance in plants against pathogens by activating both the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways.^[2] The stereochemistry of this derivative significantly impacts its biological activity, with the threo-isomers being more potent than the erythro-isomers.^[2]



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